
3,6-Dihydroxy-2-benzofuranacetic acid diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2-benzofuranacetic acid diacetate typically involves the acetylation of 3,6-dihydroxy-2-benzofuranacetic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydroxy-2-benzofuranacetic acid diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
Aplicaciones Científicas De Investigación
3,6-Dihydroxy-2-benzofuranacetic acid diacetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,6-Dihydroxy-2-benzofuranacetic acid diacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also known for its biological activities.
Coumarin: Another related compound with a benzopyrone structure, widely studied for its medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its diacetate form enhances its stability and solubility, making it a valuable compound for various research applications .
Propiedades
Número CAS |
60722-25-0 |
|---|---|
Fórmula molecular |
C14H12O7 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
2-(3,6-diacetyloxy-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O7/c1-7(15)19-9-3-4-10-11(5-9)21-12(6-13(17)18)14(10)20-8(2)16/h3-5H,6H2,1-2H3,(H,17,18) |
Clave InChI |
VKGBTZVAMUOXLB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=C(O2)CC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
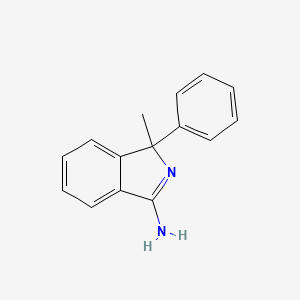
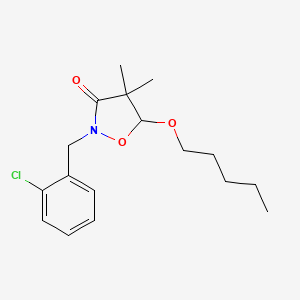
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
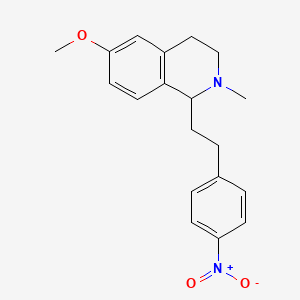
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
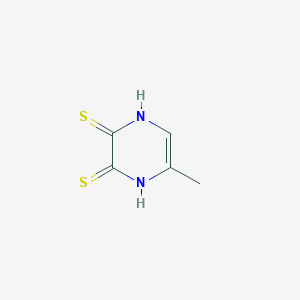
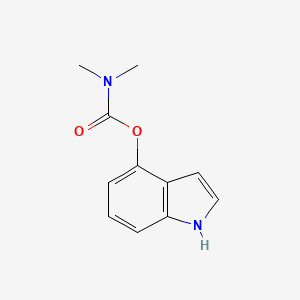
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
